molecular formula C39H50N8O12S B132012 Napsamycin C CAS No. 144379-26-0

Napsamycin C

Cat. No. B132012
CAS RN: 144379-26-0
M. Wt: 854.9 g/mol
InChI Key: MFEPAAMYDYMBSN-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Napsamycin C is a natural product that was first isolated in 1983 from the fermentation broth of Streptomyces hygroscopicus. It is a member of the aminoglycoside family of antibiotics and has been found to exhibit potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. In recent years, there has been a growing interest in the synthesis and study of Napsamycin C due to its potential as a therapeutic agent.

Scientific Research Applications

Napsamycin Biosynthesis and Gene Cluster

Napsamycins, including Napsamycin C, are potent inhibitors of bacterial translocase I, essential in peptidoglycan biosynthesis, and are classified as uridylpeptide antibiotics. Their complex structure involves a peptide backbone linked to a 5′‐amino‐3′‐deoxyuridine by an unusual enamide bond. The napsamycin gene cluster was identified in Streptomyces sp. DSM5940, revealing 29 hypothetical genes related to resistance, regulation, and biosynthesis. This discovery provides a molecular basis for detailed studies of the biosynthesis of these structurally unusual compounds (Kaysser et al., 2011).

Biosynthesis Insights and Analogue Production

Further exploration of pacidamycins, mureidomycins, and napsamycins, through a precursor‐directed biosynthesis approach, has led to the production of new pacidamycin derivatives. This approach revealed highly relaxed substrate specificity and the ability to produce bromo- and chloropacidamycins, potentially leading to a wider family of napsamycin analogues (Grüschow et al., 2009).

Identification of Novel Analogues

In the context of discovering new antimicrobials, genome mining uncovered a napsamycin/mureidomycin biosynthetic gene cluster. Activation of this cryptic gene cluster led to the discovery of eight acetylated mureidomycin analogues with potent inhibitory activity against Pseudomonas aeruginosa, enhancing the repertoire of napsamycin-related compounds (Jiang et al., 2015).

Functional Analysis of Biosynthetic Genes

The identification of new uridyl peptide antibiotics and analysis of the corresponding gene cluster revealed the role of NpsB, an N-acetyltransferase, in the acetylation of the uridyl peptide antibiotic. This highlights the functional aspects of specific genes within the napsamycin biosynthesis pathway (Tang et al., 2013).

properties

CAS RN

144379-26-0

Molecular Formula

C39H50N8O12S

Molecular Weight

854.9 g/mol

IUPAC Name

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H50N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-8,13,15,19-20,27-30,32,36,40,48-50H,9-12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19-

InChI Key

MFEPAAMYDYMBSN-LGUFXXKBSA-N

Isomeric SMILES

CC(C(C(=O)N/C=C\1/CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O

SMILES

CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O

Canonical SMILES

CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O

synonyms

napsamycin C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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